molecular formula C9H14ClNO3S B2504103 3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride CAS No. 2034157-28-1

3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride

Cat. No.: B2504103
CAS No.: 2034157-28-1
M. Wt: 251.73
InChI Key: HZRGPWGEZBZSLA-UHFFFAOYSA-N
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Description

3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride is a versatile chemical compound used in various scientific research fields. It is characterized by the presence of a furan ring, a sulfonyl group, and a pyrrolidine ring, making it a unique and valuable compound for multiple applications.

Scientific Research Applications

3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pyrrolidine compounds can vary widely depending on their specific structure and functional groups. They have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Safety and Hazards

Some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs . For example, certain alkaloids are known to cause renal injuries, whereas others like nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .

Future Directions

Pyrrolidine compounds, due to their versatile structure and wide range of biological activities, can be some of the best sources of pharmacologically active lead compounds . Future

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Furan-2-ylmethyl Sulfonyl Intermediate: This step involves the reaction of furan-2-ylmethanol with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

    Cyclization to Form Pyrrolidine Ring: The intermediate is then reacted with a suitable amine, such as pyrrolidine, under reflux conditions to form the desired pyrrolidine ring.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine: Lacks the hydrochloride group but shares similar structural features.

    Furan-2-ylmethyl sulfonamide: Contains the furan and sulfonyl groups but lacks the pyrrolidine ring.

    Pyrrolidine-2-sulfonyl chloride: Contains the pyrrolidine and sulfonyl groups but lacks the furan ring.

Uniqueness

3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine hydrochloride is unique due to the combination of its furan, sulfonyl, and pyrrolidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

3-(furan-2-ylmethylsulfonyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S.ClH/c11-14(12,9-3-4-10-6-9)7-8-2-1-5-13-8;/h1-2,5,9-10H,3-4,6-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRGPWGEZBZSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)CC2=CC=CO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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